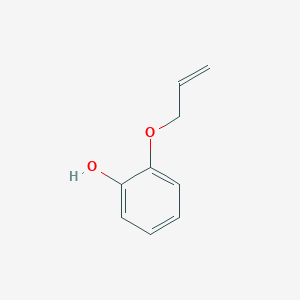
2-(Allyloxy)phenol
Numéro de catalogue B117497
Poids moléculaire: 150.17 g/mol
Clé InChI: FNEJKCGACRPXBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04038414
Procedure details


149 g (1 mol) of o-allyloxyphenol and 180 g (1.22 mols) of chloral are fused by gentle warming, 100 g of finely powdered sodium carbonate are added at 25° C. and the mixture is subsequently stirred for 8 hours. The resulting viscous mass is stored for 5 days at room temperature and then introduced into 500 ml of water. The whole is thoroughly stirred, the water is decanted and washing is repeated three more times, with 250 ml of water at a time. The viscous oil which remains is crude 2-allyloxy-4-(1-hydroxy-2-trichloro-ethyl)-phenol. This is introduced into a solution of 250 g of potassium hydroxide in 500 ml of methanol at 30° C. over the course of 2-3 hours and the reaction mixture is left to stand for 3 hours. The alkali metal salts which have precipitated are filtered off and the filtrate is evaporated under reduced pressure. The oily residue is converted into a slurry with ice water, acidified with hydrochloric acid and extracted with chloroform. The chloroform extract is washed with water, dried over sodium sulphate and then filtered through a 3 cm thick layer of Merck silica gel (0.063-0.20). After washing with chloroform, evaporation of the filtrate under reduced pressure and crystallisation of the residue from hexane yields 3-allyloxy-4-hydroxybenzaldehyde of melting point 66°-67° C.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])[CH:2]=[CH2:3].[O:12]=[CH:13]C(Cl)(Cl)Cl.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH2:1]([O:4][C:5]1[CH:10]=[C:9]([CH:8]=[CH:7][C:6]=1[OH:11])[CH:13]=[O:12])[CH:2]=[CH2:3] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
149 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC1=C(C=CC=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is subsequently stirred for 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added at 25° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The resulting viscous mass is stored for 5 days at room temperature
|
|
Duration
|
5 d
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The whole is thoroughly stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water is decanted
|
WASH
|
Type
|
WASH
|
|
Details
|
washing
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This is introduced into a solution of 250 g of potassium hydroxide in 500 ml of methanol at 30° C. over the course of 2-3 hours
|
|
Duration
|
2.5 (± 0.5) h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction mixture is left
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The alkali metal salts which have precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
are filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The chloroform extract
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a 3 cm thick layer of Merck silica gel (0.063-0.20)
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing with chloroform, evaporation of the filtrate under reduced pressure and crystallisation of the residue from hexane
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC=1C=C(C=O)C=CC1O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

